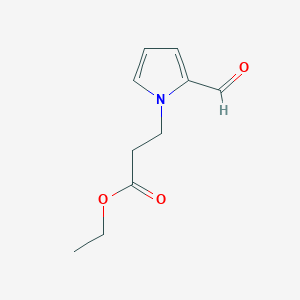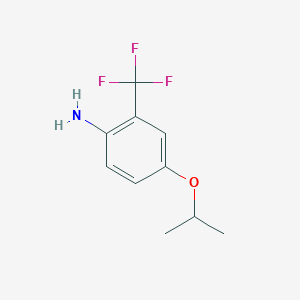
4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline
説明
4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline, also known as PTMAn, is an organic compound with a wide range of applications in scientific research. It is a colorless, volatile liquid and is used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and fragrances. In addition, PTMAn has been shown to be a useful reagent for the synthesis of a wide range of compounds, including heterocyclic compounds, polymers, and other organic compounds.
科学的研究の応用
Phase Behavior and Applications in Solvent Systems
Research has explored the phase behavior of ionic liquids with various solutes, including aromatic compounds similar to 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline. Ionic liquids with specific anions have demonstrated remarkable solvent abilities for both polar and non-polar aromatic compounds, highlighting potential applications in environmentally acceptable solvents with tunable properties. These solvents could be used in separation processes and extraction from original matrices, presenting a significant advancement in sustainable chemistry and engineering practices (Visak et al., 2014).
Environmental Degradation and Analysis
A study on nitisinone, a compound related by its trifluoromethyl group, highlighted the importance of understanding the stability and degradation pathways of such chemicals. Through advanced LC-MS/MS techniques, researchers can determine the stability of these compounds under various conditions and identify their degradation products. This is crucial for assessing environmental risks and benefits, particularly for compounds that may persist in natural ecosystems (Barchańska et al., 2019).
Genotoxic Activities and Carcinogenicity
The genotoxic and carcinogenic potential of aniline derivatives has been a topic of extensive research. Understanding the interactions between these molecules and biological systems is essential for assessing the safety and environmental impact of such compounds. Studies have examined the mechanisms of action and the potential health risks associated with exposure, contributing to regulatory standards and safety guidelines (Bomhard & Herbold, 2005).
Synthesis of Functionalized Compounds
The chemical fixation of CO2 with aniline derivatives represents an innovative approach to synthesizing functionalized azole compounds. This methodology highlights the utility of such chemical structures in creating value-added chemicals from abundant and renewable resources. The development of these synthetic strategies underscores the importance of aniline derivatives in green chemistry and their potential in generating biologically active compounds (Vessally et al., 2017).
Microbial Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, which include compounds with trifluoromethyl groups, are of significant environmental concern due to their persistence and potential toxic effects. Research into the microbial degradation of these compounds is crucial for understanding their fate in the environment and developing strategies for their removal or management. Such studies offer insights into the biodegradability of these compounds, informing wastewater treatment practices and environmental remediation efforts (Liu & Avendaño, 2013).
特性
IUPAC Name |
4-propan-2-yloxy-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-6(2)15-7-3-4-9(14)8(5-7)10(11,12)13/h3-6H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYARYFJSNVXRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




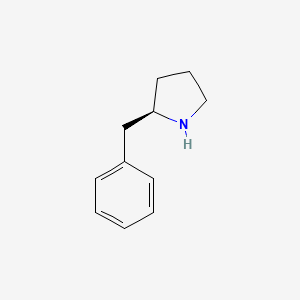
![3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B3147928.png)
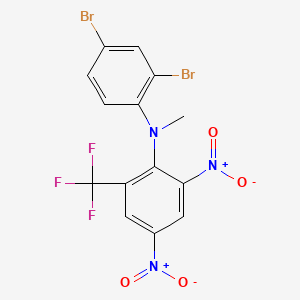
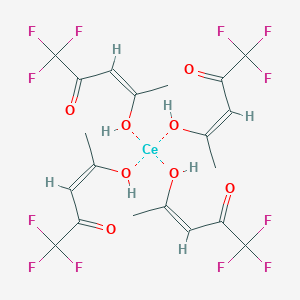
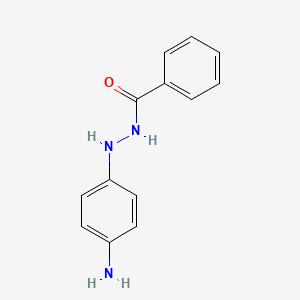

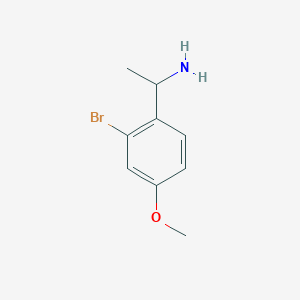
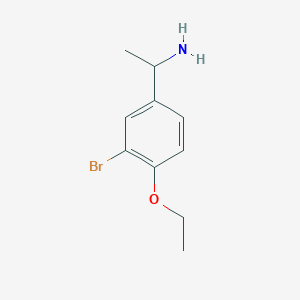
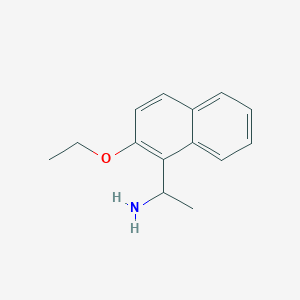
![3-{[4-(Pyridin-2-ylsulfanyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B3147972.png)
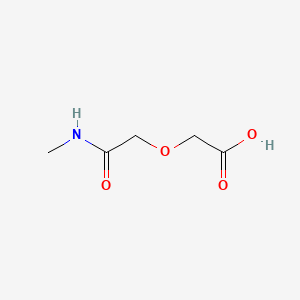
![8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline](/img/structure/B3147991.png)
